molecular formula C9H11NO4 B15238352 Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B15238352
M. Wt: 197.19 g/mol
InChI Key: GDVRSWVGIWXBFC-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate (CAS 2088729-43-3) is a high-purity chemical compound supplied as a solid, with a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol . This molecule is characterized by its isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is substituted at the 3-position with a cyclopropyl group and at the 5-position with a hydroxymethyl group. The presence of both a methyl ester and a hydroxymethyl group on the isoxazole core makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research . Isoxazole derivatives are a significant class of heterocyclic compounds known for a broad spectrum of pharmacological activities. Research into similar isoxazole structures has demonstrated diverse biological properties, including immunosuppressive, anti-inflammatory, antifungal, and antiviral activities . Specifically, some isoxazole derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of inducible tumor necrosis factor (TNF-α), indicating potential application in immunological research . The structural features of this compound, particularly the cyclopropyl and hydroxymethyl substituents, offer researchers a key intermediate for further chemical modifications, such as ester hydrolysis, reduction, or amide coupling, to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h5,11H,2-4H2,1H3

InChI Key

GDVRSWVGIWXBFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative.

Another method involves the enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This method offers a high yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted solid-phase synthesis and solvent-free synthesis methods are also explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Ester

The methyl ester group at position 4 is susceptible to hydrolysis under basic or acidic conditions. For example:

  • Saponification : Treatment with aqueous NaOH converts the ester to a carboxylic acid, forming 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylic acid.

  • Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of catalytic acid yields ethyl ester derivatives.

Reaction TypeConditionsProductYield/Notes
HydrolysisNaOH/H₂O, refluxCarboxylic acid derivative~80% yield (analogous to)
TransesterificationEthanol, H₂SO₄, ΔEthyl esterVariable, depends on steric effects

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at position 5 can undergo oxidation, protection, or substitution:

  • Oxidation : Using pyridinium chlorochromate (PCC) or Jones reagent converts the hydroxymethyl group to a formyl group, yielding 3-cyclopropyl-5-formylisoxazole-4-carboxylate .

  • Protection : Reaction with acetyl chloride or tert-butyldimethylsilyl (TBS) chloride forms protected derivatives (e.g., acetyloxymethyl or TBS-ether) .

  • Nucleophilic Displacement : Tosylation (TsCl/pyridine) enables substitution with amines or thiols .

Reaction TypeReagentsProductKey Observations
OxidationPCC/CH₂Cl₂Aldehyde derivativeSelective oxidation without ester cleavage
ProtectionAc₂O, DMAPAcetyl-protected hydroxymethylStabilizes the group for further reactions

Cyclopropane Ring Reactivity

The cyclopropyl substituent at position 3 can undergo ring-opening or strain-driven reactions:

  • Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) may cleave the cyclopropane ring to form allylic carbocations, which react with nucleophiles .

  • Transition Metal-Mediated Reactions : Palladium catalysts enable cross-coupling at strained C–C bonds (limited evidence; inferred from cyclopropane chemistry) .

Reaction TypeConditionsOutcomeNotes
Acidic ring openingH₂SO₄, H₂OAllylic sulfonate estersNon-reversible under harsh conditions

Isoxazole Ring Modifications

The isoxazole core is generally stable but reacts under specific conditions:

  • Electrophilic Substitution : Nitration or halogenation at position 5 (if deprotonated) is possible but sterically hindered by the hydroxymethyl group .

  • Ring-Opening Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the isoxazole to a β-aminoketone derivative .

Reaction TypeReagentsProductEfficiency
HydrogenationH₂, Pd-Cβ-AminoketoneModerate (~60% yield)

Key Mechanistic Insights

  • The ester group’s electron-withdrawing effect activates the isoxazole ring for nucleophilic attack at position 4.

  • Steric hindrance from the cyclopropyl group limits electrophilic substitution at position 3 .

  • The hydroxymethyl group’s polarity influences solubility in polar aprotic solvents (e.g., DMF, DMSO).

Scientific Research Applications

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Derivatives

The target compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally analogous isoxazole derivatives from the evidence:

Table 1: Substituent Comparison of Isoxazole Derivatives
Compound Name Position 3 Position 5 Position 4 Reference
Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate Cyclopropyl Hydroxymethyl Methyl ester N/A
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Methyl Isopropyl Ethyl ester
11i () Methyl Amino Methoxy-xanthenone
4p () Trimethylquinoline - Methyl benzoate
12h () Methyl Bromo-hydroxyphenyl Bromo-naphthone

Key Observations :

  • Cyclopropyl vs.
  • Hydroxymethyl vs. Amino/Nitro: The hydroxymethyl group at position 5 enhances hydrophilicity, contrasting with amino (11i) or nitro (11j) groups, which may alter electronic properties and reactivity .
  • Ester Variations: The methyl ester at position 4 differs from ethyl esters (e.g., ) or more complex substituents (e.g., xanthenones in ), affecting lipophilicity and enzymatic hydrolysis rates.

Physicochemical Properties

Physical properties such as melting points and molecular weights provide insights into stability and solubility:

Table 2: Physicochemical Data Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Reference
This compound C$9$H${11}$NO$_4$ 197.19 Not reported N/A
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C${10}$H${15}$NO$_3$ 197.23 Not reported
11i () C${19}$H${19}$N$3$O$4$ 353.38 210–211
12h () C${23}$H${23}$Br$2$N$3$O$_3$ 565.26 256–257

Key Observations :

  • The target compound’s molar mass (~197 g/mol) is lower than derivatives with extended aromatic systems (e.g., 11i, 12h), which exceed 350 g/mol due to fused rings or halogen substituents .
  • Melting points for analogs range from 210–257°C, suggesting solid-state stability. The absence of data for the target compound highlights a gap for experimental validation.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate?

Answer:
The compound can be synthesized via cyclization and esterification reactions. Key steps include:

  • Cyclopropane ring introduction : Utilize cyclopropyl precursors under reflux conditions (e.g., ethanol or acetonitrile) to ensure proper ring formation .
  • Hydroxymethyl functionalization : Employ hydroxylation or reduction of ester groups, monitored by TLC or HPLC to track intermediate formation .
  • Esterification : Use methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to finalize the carboxylate group .
    Critical parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for reductions) influence yield and purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, hydroxymethyl at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths and angles to validate 3D conformation, particularly for the isoxazole ring and cyclopropyl group .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

  • Assay standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing cyclopropyl with phenyl groups) to isolate bioactivity drivers .
  • Metabolic stability testing : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo results .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for hydroxymethyl derivatives .
  • Catalyst optimization : Test Pd(OAc)₂ or CuI for cross-coupling reactions involving the isoxazole ring .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining ≥90% yield .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and FFP2 respirators to prevent dermal/ inhalation exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with OSHA guidelines .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Temperature : Store at –20°C to prevent hydrolysis of the ester group; room temperature storage reduces purity by 15% over 6 months .
  • Light exposure : Protect from UV light to avoid photodegradation (confirmed via HPLC monitoring) .
  • Humidity : Use desiccants to minimize hygroscopic degradation of the hydroxymethyl group .

Advanced: How can computational methods aid in predicting this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed reactivity .

Basic: What are the key differences between this compound and structurally similar isoxazole derivatives?

Answer:

  • Functional groups : The hydroxymethyl and cyclopropyl groups confer unique steric and electronic profiles vs. methyl or phenyl analogs .
  • Solubility : Increased polarity from the hydroxymethyl group enhances aqueous solubility compared to ethyl or methyl esters .
  • Biological selectivity : The cyclopropyl moiety reduces off-target effects in kinase assays compared to bulkier substituents .

Advanced: How can researchers validate the compound’s purity in complex matrices?

Answer:

  • HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Karl Fischer titration : Quantify residual water (<0.1% w/w) to ensure stability .

Advanced: What mechanistic insights explain conflicting reports on its enzyme inhibition potency?

Answer:

  • Allosteric vs. competitive binding : Perform kinetic assays (e.g., Lineweaver-Burk plots) to clarify inhibition modes .
  • pH dependence : Test activity across pH 6–8, as protonation states of the hydroxymethyl group alter binding affinity .
  • Crystallographic studies : Resolve enzyme-cofactor complexes to identify binding site interactions .

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